molecular formula C12H11ClN4O2 B1529381 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid CAS No. 1284159-82-5

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid

Cat. No. B1529381
M. Wt: 278.69 g/mol
InChI Key: VNVOWNDAWDFDNT-UHFFFAOYSA-N
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Description

“2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1284159-82-5 . It has a molecular weight of 278.7 and its IUPAC name is 2-chloro-6-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)isonicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder with a predicted boiling point of 685.9±55.0 °C and a predicted density of 1.59±0.1 g/cm3 . Its pKa is predicted to be 3.02±0.10 .

Scientific Research Applications

Functionalization Reactions

The compound has been involved in studies on functionalization reactions, such as those involving 1H-pyrazole-3-carboxylic acids. These reactions have led to the synthesis of various derivatives, highlighting the compound's utility in organic synthesis and chemical transformations. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the formation of 3H-imidazo[4,5-b]pyridine derivatives from similar reactions illustrate its versatility in chemical synthesis (Yıldırım et al., 2005).

Synthesis of Nucleoside Derivatives

Research has also been conducted on the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, utilizing bases related to the compound . These derivatives have shown potential in various biological applications, including ADA inhibitory activity, demonstrating the compound's relevance in bioorganic and medicinal chemistry (Cristalli et al., 1994).

Antimicrobial Activity Studies

Compounds related to 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Such studies contribute to the understanding of the compound's potential applications in developing new antimicrobial agents and exploring their mechanism of action (El-Mariah et al., 2006).

Molecular Docking and In Vitro Screening

In the realm of computational chemistry and drug discovery, the compound has been involved in molecular docking studies and in vitro screenings for various biological activities. This includes the synthesis of novel derivatives and their evaluation against specific targets, which aids in the design of compounds with potential therapeutic applications (Flefel et al., 2018).

properties

IUPAC Name

2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVOWNDAWDFDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1C3=NC(=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
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2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
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2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
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2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Reactant of Route 5
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Reactant of Route 6
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2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid

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